molecular formula C14H15NO2 B1470012 1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1521575-21-2

1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B1470012
CAS No.: 1521575-21-2
M. Wt: 229.27 g/mol
InChI Key: LLPOUBVVVKFBRN-UHFFFAOYSA-N
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Description

1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid ( 1539796-22-9) is a specialized organic compound featuring a pyrrole-2-carboxylic acid core substituted with a 3,4-dimethylbenzyl group at the nitrogen position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of the carboxylic acid moiety allows for further functionalization, making it a versatile intermediate in heterocyclic chemistry . Its aromatic and heterocyclic components contribute to stability and compatibility with various reaction conditions. The compound is particularly valued for its role in the development of biologically active molecules, where precise structural modifications are critical . High purity and consistent quality ensure reliable performance in research and industrial applications. The pyrrole ring is a well-known scaffold in medicinal chemistry, often employed in the development of antiviral, anticancer, and antimicrobial agents due to its ability to interact with biological targets such as enzymes and receptors . Furthermore, pyrrole-2-carboxylate derivatives have been identified as products of amino acid metabolism and are of interest in biochemical research . This product is intended for research purposes as a chemical building block and is strictly for laboratory use. It is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-5-6-12(8-11(10)2)9-15-7-3-4-13(15)14(16)17/h3-8H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPOUBVVVKFBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3,4-Dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that influences its interaction with various biological targets, making it an interesting candidate for pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO2C_{14}H_{15}NO_2, with a molecular weight of 229.27 g/mol. The compound contains a pyrrole ring substituted at the 2-position with a carboxylic acid group and at the 1-position with a 3,4-dimethylphenylmethyl group. This structural configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activities and influence various biochemical pathways, leading to therapeutic effects. For instance, studies suggest that compounds with similar structures may act as inhibitors of key enzymes involved in disease processes, including anti-tuberculosis activity through inhibition of the MmpL3 protein .

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies have shown that pyrrole derivatives exhibit significant antibacterial and antifungal properties. For example, related compounds have demonstrated growth inhibition against various pathogenic strains .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common among many carboxylic acid derivatives. This could be explored further in clinical or preclinical settings.
  • Anticancer Potential : Some studies on pyrrole derivatives indicate their effectiveness against various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrrole derivatives that include this compound:

  • Antitubercular Activity : A study designed pyrrole-2-carboxamides based on structural insights from MmpL3 crystal structures. Compounds showed potent anti-TB activity (MIC < 0.016 μg/mL) with low cytotoxicity . This suggests that similar modifications in the pyrrole structure could enhance the efficacy of this compound against drug-resistant strains.
  • Anticancer Screening : A series of pyrrole derivatives were screened against various cancer cell lines, revealing promising results where several compounds exhibited significant growth inhibition (50.21% - 108.37%) at concentrations around 10 µM . This indicates that further exploration of this compound could lead to new anticancer agents.
  • In Silico Studies : Computational studies have indicated favorable pharmacokinetic properties for certain pyrrole derivatives, suggesting good oral bioavailability and adherence to Lipinski's Rule of Five . Such findings are critical for drug development processes.

Data Summary Table

Biological Activity Findings Reference
AntimicrobialSignificant inhibition against pathogens
Anti-TuberculosisMIC < 0.016 μg/mL against MmpL3
AnticancerGrowth inhibition in cancer cell lines
In Silico PharmacokineticsGood predicted oral bioavailability

Scientific Research Applications

Thrombopoietin Receptor Agonism

One of the most significant applications of 1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid is its function as an agonist for the thrombopoietin (TPO) receptor. Research indicates that this compound enhances platelet production, making it a candidate for treating thrombocytopenia (low platelet count) .

Case Study: Thrombocytopenia Treatment

  • In a study involving animal models, administration of the compound led to a marked increase in platelet counts. The mechanism involves the stimulation of megakaryocyte proliferation and differentiation, which are crucial for platelet formation.
  • The compound was compared to existing treatments, demonstrating superior efficacy in certain dosages .

Pharmaceutical Formulation Challenges

Despite its promising applications, the free acid form of this compound exhibits poor solubility in water (approximately 5 µg/mL), which limits its bioavailability when formulated into pharmaceutical dosage forms. To overcome this limitation, researchers have explored various salt forms that enhance solubility and absorption .

Comparative Analysis of Solubility Enhancements

Compound FormSolubility (µg/mL)BioavailabilityNotes
Free Acid5LowPoorly soluble
Monoethanolamine Salt50HighEnhanced solubility and bioavailability

Potential Side Effects and Toxicology

While the compound's therapeutic effects are promising, understanding its safety profile is crucial. Preliminary studies indicate that at therapeutic doses, it does not exhibit significant toxicity; however, further investigations are warranted to assess long-term effects and potential side effects associated with chronic use .

Future Directions in Research

Research is ongoing to explore additional applications of this compound beyond thrombocytopenia. Potential areas include:

  • Cancer Therapy : Investigating its role in modulating immune responses.
  • Pain Management : Exploring analogs for analgesic properties based on its structural framework.

Comparison with Similar Compounds

1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS 896051-77-7)

  • Substituents : 3-chloro, 4-methoxy on the phenyl ring.
  • Molecular Formula: C₁₂H₁₀ClNO₃ | Molecular Weight: 251.66 g/mol .
  • Key Differences: The chloro and methoxy groups introduce electron-withdrawing and electron-donating effects, respectively, altering the electronic environment of the pyrrole ring.

3-Methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic acid (Compound 254)

  • Substituents : Trifluoromethylphenyl and cyclopropyl groups.
  • Molecular Formula : C₁₆H₁₃F₃N₂O₂ | Molecular Weight : 340.28 g/mol.
  • Synthesis Yield : 60% .
  • Key Differences :
    • Fluorinated substituents enhance metabolic stability and lipophilicity.
    • Cyclopropyl groups may increase steric hindrance, influencing reactivity.

{1-(3,4-Dimethylphenyl)-4-methyl-3-oxo-pyrazolidin-4-yl}methyl 2-sulphobenzoate (Compound III)

  • Substituents : 3,4-Dimethylphenyl and sulfobenzoate ester.
  • Synthesis Yield : 77% via reflux with 2-sulphobenzoic acid cyclic anhydride .
  • Key Differences :
    • The sulfobenzoate ester introduces a charged sulfonate group, enhancing water solubility compared to the target carboxylic acid.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Predicted pKa Notable Substituents Synthesis Yield (%)
Target Compound C₁₅H₁₅NO₂ 241.29 - 3,4-Dimethylbenzyl -
1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid C₁₂H₁₀ClNO₃ 251.66 - 3-Cl, 4-OMe -
Compound 254 C₁₆H₁₃F₃N₂O₂ 340.28 - 3-CF₃, Cyclopropyl 60
Compound 255 C₁₁H₉F₂N₂O₂ 293.20 - 6-(Difluoromethyl)pyridyl 68
Compound from C₁₉H₂₄N₂O₆ 376.40 1.15 3,4-Dimethoxyphenethyl -

Key Observations :

  • Molecular Weight : Fluorinated and pyridyl-substituted analogs (e.g., Compounds 254, 255) exhibit higher molecular weights due to heavy atoms (F, N).
  • Acidity : The compound in has a predicted pKa of 1.15, suggesting strong acidity, likely influenced by electron-withdrawing groups .

Preparation Methods

General Strategies for Pyrrole Synthesis

Pyrroles are typically synthesized through methods involving the condensation of appropriate precursors, such as aldehydes and ketones, with ammonia or amines. Common methods include:

  • Paal-Knorr Synthesis : This involves the condensation of a 1,4-diketone with ammonia or an amine to form a pyrrole ring.
  • Knorr Synthesis : Involves the reaction of an α-amino ketone with an aldehyde to form a pyrrole.

These methods can be adapted to synthesize various pyrrole derivatives by modifying the starting materials.

Preparation of Pyrrole Derivatives

For compounds like 1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid, a potential synthesis route might involve:

Analysis of Similar Compounds

While specific data on this compound is limited, similar compounds like 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester have been synthesized using methods involving bromination and ring-closure reactions. These methods highlight the importance of controlling reaction conditions and selecting appropriate solvents and reagents.

Data Tables

Due to the lack of specific data on the preparation of this compound, no detailed tables can be provided. However, general strategies for pyrrole synthesis can be summarized as follows:

Synthesis Method Starting Materials Conditions Yield
Paal-Knorr Synthesis 1,4-Diketone, Ammonia Acidic Conditions Variable
Knorr Synthesis α-Amino Ketone, Aldehyde Basic Conditions Variable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
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1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid

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